molecular formula C14H18N6O3 B2723998 3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-78-7

3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2723998
CAS RN: 898412-78-7
M. Wt: 318.337
InChI Key: QUCSXYBFIBLJOS-UHFFFAOYSA-N
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Description

3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as caffeine, is a natural stimulant that is commonly found in coffee, tea, and other beverages. Caffeine is a psychoactive substance that has been used for centuries to help people stay alert and focused. In recent years, caffeine has become a popular topic of research due to its potential health benefits and risks.

Scientific Research Applications

Synthesis of Nucleoside Analogues

A study led by Kim et al. described the first chemical synthesis of a class of purine analogues with a bridgehead nitrogen atom, aiming at antiviral activity against herpes, rhino, and parainfluenza viruses. This synthetic route involves condensation and ring annulation processes to produce nucleoside and nucleotide analogues, showcasing the potential of such compounds in antiviral research (Kim, S. H., Bartholomew, D., Allen, L. B., Robins, R. K., & Revankar, G. R., 1978).

Antitumor and Vascular Relaxing Effects

Ueda et al. synthesized novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and examined their biological activities. One of the compounds showed activity against P 388 leukemia, indicating the potential for antitumor applications. However, vascular relaxing effects of some compounds were explored but did not show potent activity (Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J., 1987).

Investigation of Novel Heterocyclic Compounds

Research by Kobelev et al. explored the synthesis of substituted 4-amino-1,2,4-triazines through reactions involving 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones and thiocarbonohydrazide. This study demonstrates the versatility of heterocyclic chemistry in generating compounds of interest for medicinal chemistry, pharmacology, and fine organic synthesis (Kobelev, A. I., Stepanova, E., Dmitriev, M., & Maslivets, A. N., 2019).

Application in Material Science

A study on the chemistry of 1,3,5-triaza-2-phosphorinan-4,6-diones by Neda et al. describes reactions with triazine derivatives, highlighting the structural characterization and potential applications of these compounds in material science (Neda, I., Farkens, M., Thönnessen, H., Jones, P. G., & Schmutzler, R., 1995).

properties

IUPAC Name

3,7,9-trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-7-6-19-10-11(17(4)14(23)18(5)12(10)22)15-13(19)20(16-7)8(2)9(3)21/h8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCSXYBFIBLJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18576922

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